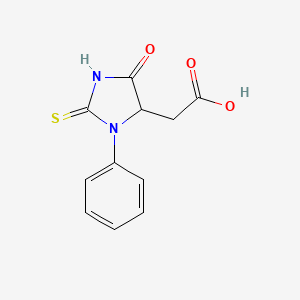

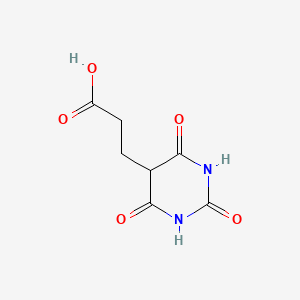

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid (5-OTIA) is a type of organic compound that has recently been studied for its potential applications in scientific research. 5-OTIA has been found to have a wide range of biochemical and physiological effects, and has been demonstrated to have advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Aldose Reductase Inhibition and Pharmacological Activities

Compounds structurally related to (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, particularly (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have demonstrated significant pharmacological activities. These include functioning as potent aldose reductase inhibitors, with a notable example being epalrestat. Such inhibitors are particularly relevant in diabetic complications. Moreover, these compounds have shown low cytotoxic activity against specific cell lines, indicating potential for safe therapeutic applications (Kučerová-Chlupáčová et al., 2020).

Antifungal Effects

Certain derivatives of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid have been prepared as potential antifungal agents. Their lipophilicity was analyzed using high-performance liquid chromatography, and they were evaluated against selected fungal species. Some derivatives exhibited strong inhibitory effects on specific Candida species (Doležel et al., 2009).

Antimicrobial Properties

Rhodanine-3-acetic acid derivatives, closely related to (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, have shown significant antimicrobial activities. These derivatives were active against a range of mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Fluorescence and Chemical Sensing Applications

A derivative of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid was synthesized for selective determination of Co2+ ions due to its fluorescent quenching effect. This indicates its potential use as a chemical sensor for specific metal ions (Li Rui-j, 2013).

Propriétés

IUPAC Name |

2-(5-oxo-3-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)12-11(17)13(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKUZMPBXGKOAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(=O)NC2=S)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)